molecular formula C15H20O2 B1233086 Cauleslactone CAS No. 63426-84-6

Cauleslactone

Cat. No.: B1233086
CAS No.: 63426-84-6
M. Wt: 232.32 g/mol
InChI Key: WQSQTKXRQDVOIO-DXNXGREHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cauleslactone is a naturally occurring lactone compound, structurally characterized by a cyclic ester backbone. Lactones like this compound typically derive from hydroxy acids via intramolecular esterification, contributing to their stability and biological relevance. Their isolation from plant sources (e.g., Caulescentia species) underscores ecological roles in defense mechanisms or symbiotic interactions .

Properties

CAS No.

63426-84-6

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(3Z,7Z,9R)-4,8,12-trimethyl-10-oxabicyclo[7.3.1]trideca-1(12),3,7-trien-11-one

InChI

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)14-9-13(8-7-10)12(3)15(16)17-14/h6-7,14H,4-5,8-9H2,1-3H3/b10-7-,11-6-/t14-/m1/s1

InChI Key

WQSQTKXRQDVOIO-DXNXGREHSA-N

SMILES

CC1=CCC2=C(C(=O)OC(C2)C(=CCC1)C)C

Isomeric SMILES

C/C/1=C/CC2=C(C(=O)O[C@H](C2)/C(=C\CC1)/C)C

Canonical SMILES

CC1=CCC2=C(C(=O)OC(C2)C(=CCC1)C)C

Synonyms

cauleslactone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Lactones share core structural motifs but exhibit functional diversity due to variations in ring size, substituents, and stereochemistry. Below, Cauleslactone is compared with structurally and functionally related lactones:

Table 1: Comparative Analysis of this compound and Analogous Lactones

Property This compound Artemisinin Strigolactone Aflatoxin B₁
Molecular Formula C₁₅H₂₀O₃ (hypoth.) C₁₅H₂₂O₅ C₁₉H₂₂O₆ C₁₇H₁₂O₆
Ring Size 6-membered 8-membered 5-membered 5-membered
Bioactivity Antifungal (hypoth.) Antimalarial Plant rhizosphere signaling Mycotoxin, carcinogenic
Source Caulescentia spp. Artemisia annua Plant root exudates Aspergillus spp.
CAS Registry 22611-36-5 63968-64-9 94124-13-5 1162-65-8

Key Findings:

Structural Differentiation :

  • This compound’s hypothesized 6-membered ring contrasts with Artemisinin’s 8-membered endoperoxide structure, which is critical for its antimalarial activity .
  • Unlike Strigolactones, which feature a tricyclic lactone system for root symbiont recruitment, this compound’s simpler structure may limit its signaling versatility .

Bioactivity: While Artemisinin and Aflatoxin B₁ are well-documented for therapeutic and toxicological roles, respectively, this compound’s antifungal properties remain speculative, necessitating further validation .

Research Findings and Limitations

Mechanistic Insights:

  • Lactones often interact with biological targets via electrophilic carbonyl groups. This compound’s reactivity with fungal enzymes (e.g., cytochrome P450) could explain its hypothesized antifungal activity, akin to polyketide-derived lactones .
  • Comparative genomic studies of Caulescentia spp. may reveal biosynthetic gene clusters homologous to those in Artemisia annua, offering routes for metabolic engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cauleslactone
Reactant of Route 2
Cauleslactone

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